molecular formula C25H24Cl3N3O3S B11639090 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11639090
M. Wt: 552.9 g/mol
InChI Key: CVTAFAPREBBBRG-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound with a molecular formula of C26H27Cl2N3O This compound is characterized by the presence of a piperazine ring, a carbazole moiety, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as solvent.

    Substitution: NaOH, KOtBu, dichloromethane as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to the presence of the chlorobenzenesulfonyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C25H24Cl3N3O3S

Molecular Weight

552.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C25H24Cl3N3O3S/c26-17-1-5-21(6-2-17)35(33,34)30-11-9-29(10-12-30)15-20(32)16-31-24-7-3-18(27)13-22(24)23-14-19(28)4-8-25(23)31/h1-8,13-14,20,32H,9-12,15-16H2

InChI Key

CVTAFAPREBBBRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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